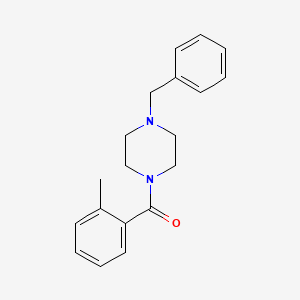![molecular formula C12H17FN2O3S B5506558 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C12H17FN2O3S and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.09439174 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Proton Exchange Membranes in Fuel Cells
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine derivatives have been explored in the synthesis of new sulfonated side-chain grafting units for proton exchange membranes (PEMs) in fuel cells. These materials, characterized by high proton conductivity, demonstrate potential in enhancing the efficiency of fuel cell technologies. The sulfonated polymers derived from these compounds show promising properties as PEM materials, indicating their applicability in sustainable energy solutions (Kim, Robertson, & Guiver, 2008).
Muscarinic Antagonists for Therapeutic Uses
Research into derivatives of this compound has led to the discovery of compounds with significant potential as muscarinic antagonists. These compounds exhibit selective antagonism of the M2 muscarinic receptors, suggesting their utility in the development of treatments for disorders associated with muscarinic receptor dysfunction. The findings point to the therapeutic applications of these compounds in neurodegenerative diseases and other conditions (Kozlowski et al., 2000).
Serotonin Receptor Studies
Studies on ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogs, closely related to this compound, have contributed significantly to understanding the serotonin 5-HT(1A) receptor's function. These compounds, especially the serotonin antagonist WAY100635 and its analogs, have been instrumental in in vitro and in vivo pharmacology, providing insights into serotonin receptor modulation and its implications for psychiatric and neurological disorders (Mensonides-Harsema et al., 2000).
Antibacterial Applications
Recent synthesis efforts have yielded a series of novel compounds from this compound, showing significant antibacterial activity against human pathogenic bacteria. This research opens new avenues for developing antibacterial agents, addressing the increasing challenge of antibiotic resistance. The exploration of these compounds for their antibacterial properties signifies the potential of this compound derivatives in contributing to the discovery of new therapeutic agents (Nagaraj et al., 2018).
Antidepressant and Anxiolytic Effects
Investigations into phenylpiperazine derivatives, related to this compound, have shown promising antidepressant and anxiolytic effects in animal models. These studies provide a foundation for further exploration of these compounds as potential treatments for depression and anxiety disorders, highlighting the therapeutic value of this compound derivatives in mental health (Pytka et al., 2015).
特性
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQXDQBEJRCQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)
![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)


![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)
![4-[(E)-(4-butoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B5506551.png)
![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
